Symmetry Effects on Single-Molecule Conductance
The conductance of bithiophene derivatives in single-molecule junctions exhibits a strong dependence on molecular symmetry, with asymmetric substitution patterns producing distinct junction conductance behavior compared to symmetric analogs [1]. The methyl-terminated bithiophene family studied demonstrated that conformational fluctuations—which are modulated by substitution pattern—significantly influence conductance measurements in break-junction experiments [1].
| Evidence Dimension | Single-molecule conductance dependence on molecular symmetry |
|---|---|
| Target Compound Data | Asymmetric substitution pattern (single methyl on one thiophene ring) |
| Comparator Or Baseline | Symmetric bithiophene derivatives with balanced substitution |
| Quantified Difference | Qualitative difference in conductance behavior attributed to symmetry effects (no direct numeric comparison available for this specific compound) |
| Conditions | STM break-junction measurements at room temperature; methyl-terminated bithiophene derivatives |
Why This Matters
For molecular electronics applications requiring predictable single-molecule junction behavior, the asymmetric substitution of 5-methyl-2,2′-bithiophene provides a distinct electronic signature compared to symmetric bithiophene derivatives.
- [1] Dell EJ, Capozzi B, Xia J, Venkataraman L, Campos LM. Impact of Molecular Symmetry on Single-Molecule Conductance. Journal of the American Chemical Society. 2015;137(30):9683-9690. View Source
